![molecular formula C11H10Cl2N2O4 B12555000 2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid CAS No. 185305-45-7](/img/structure/B12555000.png)
2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-[2-(3,5-diclorofenil)hidrazinilideno]pentanodióico es un compuesto químico conocido por su estructura y propiedades únicas. Se caracteriza por la presencia de un grupo hidrazinilideno unido a un anillo diclorofenilo y una porción de ácido pentanodióico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-[2-(3,5-diclorofenil)hidrazinilideno]pentanodióico generalmente implica la reacción de 3,5-diclorofenilhidrazina con un derivado de ácido pentanodióico adecuado en condiciones controladas. La reacción a menudo se lleva a cabo en presencia de un catalizador y bajo condiciones específicas de temperatura y presión para garantizar que el producto deseado se obtenga con un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. El proceso puede incluir pasos como la purificación, la cristalización y el control de calidad para garantizar que el producto final cumpla con los estándares de la industria .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-[2-(3,5-diclorofenil)hidrazinilideno]pentanodióico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y halógenos (por ejemplo, cloro). Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y presión para garantizar que se obtengan los productos deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden resultar en la formación de varios derivados sustituidos .
Aplicaciones Científicas De Investigación
El ácido 2-[2-(3,5-diclorofenil)hidrazinilideno]pentanodióico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de otras moléculas complejas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de varios productos químicos y materiales industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-[2-(3,5-diclorofenil)hidrazinilideno]pentanodióico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Esto puede conducir a diversas respuestas biológicas, como la inhibición del crecimiento microbiano o la inducción de la muerte celular en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-[2-(3,5-diclorofenil)hidrazinilideno]acético
- Ácido 2-[2-(3,5-diclorofenil)hidrazinilideno]propanoico
Singularidad
El ácido 2-[2-(3,5-diclorofenil)hidrazinilideno]pentanodióico es único debido a su estructura específica, que le confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad y potencia en diversas aplicaciones .
Propiedades
Número CAS |
185305-45-7 |
|---|---|
Fórmula molecular |
C11H10Cl2N2O4 |
Peso molecular |
305.11 g/mol |
Nombre IUPAC |
2-[(3,5-dichlorophenyl)hydrazinylidene]pentanedioic acid |
InChI |
InChI=1S/C11H10Cl2N2O4/c12-6-3-7(13)5-8(4-6)14-15-9(11(18)19)1-2-10(16)17/h3-5,14H,1-2H2,(H,16,17)(H,18,19) |
Clave InChI |
GJZUMCVBDVTGNN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)NN=C(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)

![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
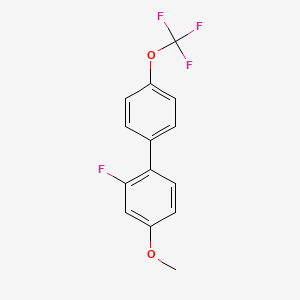
![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
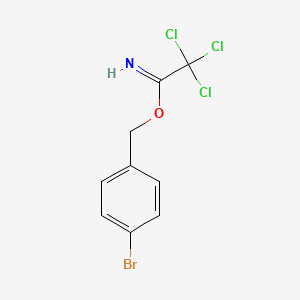
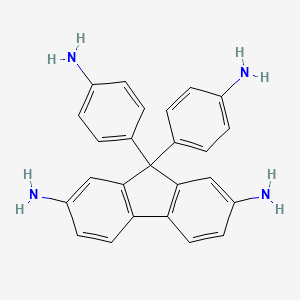

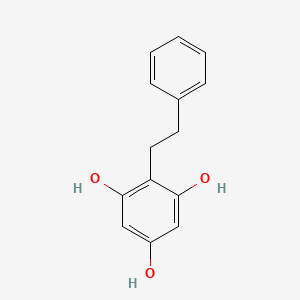
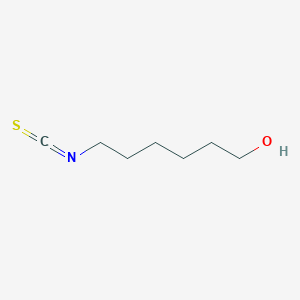
![Benzoic acid, [(heptadecafluorononenyl)oxy]-](/img/structure/B12555002.png)
